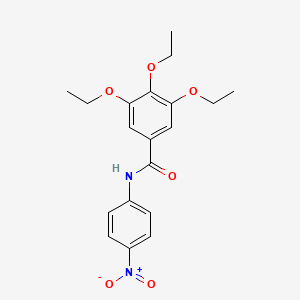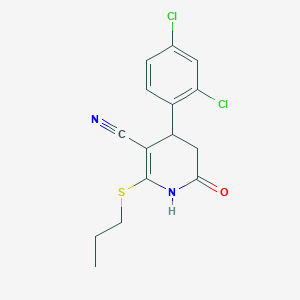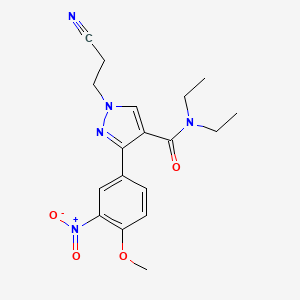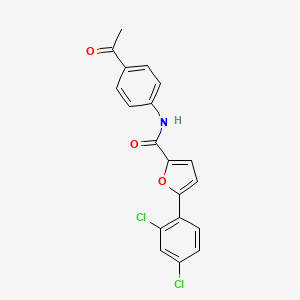
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide, also known as TENB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TENB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide involves its ability to bind to specific target molecules and modulate their activity. In the case of metal ion detection, 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide binds to metal ions such as copper and zinc and undergoes a change in fluorescence intensity, allowing for their detection. In the case of cancer therapy, 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide binds to and inhibits the activity of Bcl-2, a protein that plays a role in preventing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its metal ion detection and anticancer properties, the compound has been reported to have antioxidant and anti-inflammatory activities. These effects are thought to be due to the ability of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide to scavenge reactive oxygen species and inhibit the production of pro-inflammatory molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide in lab experiments is its high selectivity for specific target molecules, such as metal ions. This selectivity makes it a useful tool for detecting and quantifying these molecules in biological samples. However, one of the limitations of using 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide is its relatively low water solubility, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research on 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide. One area of interest is in the development of new fluorescent probes for detecting other metal ions or biomolecules. Another area of interest is in the optimization of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide as an anticancer agent, such as investigating its efficacy in combination with other anticancer drugs. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide, as well as its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide can be achieved using various methods. One of the commonly used methods is the reaction between 3,4,5-triethoxybenzoyl chloride and 4-nitroaniline in the presence of a base such as triethylamine. The reaction yields 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide as a yellow crystalline solid, which can be purified using recrystallization. Other methods, such as the use of different amines or benzoyl chlorides, have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide is in the development of fluorescent probes for detecting metal ions such as copper and zinc. The compound has been shown to selectively bind to these metal ions and exhibit a change in fluorescence intensity, making it a useful tool for detecting and quantifying metal ions in biological samples.
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide has also been investigated for its potential use as an anticancer agent. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of a protein called Bcl-2. This mechanism of action makes 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide a promising candidate for developing new cancer therapies.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-4-25-16-11-13(12-17(26-5-2)18(16)27-6-3)19(22)20-14-7-9-15(10-8-14)21(23)24/h7-12H,4-6H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCDPILHVUKUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(4-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)

![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)